molecular formula C9H10ClNO B8249797 Benzamide, 4-chloro-3-ethyl- CAS No. 1369828-81-8

Benzamide, 4-chloro-3-ethyl-

Cat. No.: B8249797
CAS No.: 1369828-81-8
M. Wt: 183.63 g/mol
InChI Key: VNZAKQPVEZASOR-UHFFFAOYSA-N
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Description

Benzamide, 4-chloro-3-ethyl- is an organic compound that belongs to the class of substituted benzamides It is characterized by the presence of a benzamide core with a chlorine atom at the fourth position and an ethyl group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-chloro-3-ethyl- typically involves the acylation of 4-chloro-3-ethylbenzoic acid with ammonia or an amine. One common method is the direct condensation of 4-chloro-3-ethylbenzoic acid with ammonia in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of Benzamide, 4-chloro-3-ethyl- can be achieved through a continuous flow process where 4-chloro-3-ethylbenzoic acid is reacted with ammonia gas in the presence of a catalyst. This method allows for efficient production with high yields and purity.

Types of Reactions:

    Oxidation: Benzamide, 4-chloro-3-ethyl- can undergo oxidation reactions, typically resulting in the formation of corresponding carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of amines.

    Substitution: The chlorine atom in Benzamide, 4-chloro-3-ethyl- can be substituted with other nucleophiles such as hydroxyl groups or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.

Major Products:

    Oxidation: 4-chloro-3-ethylbenzoic acid.

    Reduction: 4-chloro-3-ethylbenzylamine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Benzamide, 4-chloro-3-ethyl- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of polymers and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Benzamide, 4-chloro-3-ethyl- involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Benzamide: The parent compound without any substituents.

    4-chlorobenzamide: Similar structure but without the ethyl group.

    3-ethylbenzamide: Similar structure but without the chlorine atom.

Uniqueness: Benzamide, 4-chloro-3-ethyl- is unique due to the presence of both chlorine and ethyl substituents, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The combination of these substituents can enhance its stability, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-chloro-3-ethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5H,2H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZAKQPVEZASOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701309490
Record name Benzamide, 4-chloro-3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701309490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369828-81-8
Record name Benzamide, 4-chloro-3-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1369828-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 4-chloro-3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701309490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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